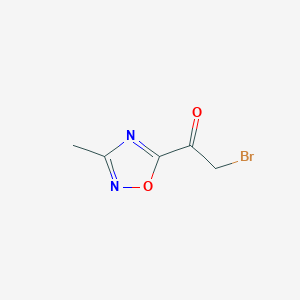2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone
CAS No.: 87224-10-0
Cat. No.: VC17577376
Molecular Formula: C5H5BrN2O2
Molecular Weight: 205.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 87224-10-0 |
|---|---|
| Molecular Formula | C5H5BrN2O2 |
| Molecular Weight | 205.01 g/mol |
| IUPAC Name | 2-bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone |
| Standard InChI | InChI=1S/C5H5BrN2O2/c1-3-7-5(10-8-3)4(9)2-6/h2H2,1H3 |
| Standard InChI Key | NGXOQRGEUPIMRK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC(=N1)C(=O)CBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone (IUPAC name: 2-bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-one) consists of a five-membered 1,2,4-oxadiazole ring substituted with a methyl group at position 3 and a bromoethanone moiety at position 5. The molecular formula is C₅H₅BrN₂O₂, with a molecular weight of 205.01 g/mol. Key structural features include:
-
A 1,2,4-oxadiazole core, known for metabolic stability and hydrogen-bonding capacity.
-
A bromine atom at the α-position of the ketone, enhancing electrophilicity.
-
Methyl substitution on the oxadiazole ring, influencing steric and electronic properties.
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₅BrN₂O₂ |
| Molecular Weight | 205.01 g/mol |
| XLogP3 | 1.2 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 55.8 Ų |
Spectroscopic Signatures
While experimental spectral data remain unpublished for this specific compound, predictions can be made based on analogous structures:
-
¹H NMR: Expected signals at δ 2.65 ppm (s, 3H, CH₃), δ 4.85 ppm (s, 2H, COCH₂Br), and δ 8.45 ppm (s, 1H, oxadiazole-H).
-
¹³C NMR: Peaks near δ 165 ppm (C=O), δ 110–120 ppm (oxadiazole carbons), and δ 30 ppm (CH₃).
-
IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N stretch).
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for constructing the target molecule:
Route A: Oxadiazole Ring Formation via Cyclocondensation
-
Precursor Synthesis: React hydroxylamine with methyl cyanoacetate to form methyl N-hydroxyacetimidate.
-
Cyclization: Treat with bromoacetyl chloride under basic conditions to induce [3+2] cycloaddition.
Route B: Functional Group Interconversion
-
Oxadiazole Synthesis: Prepare 3-methyl-5-(bromoacetyl)-1,2,4-oxadiazole via Hurd-Mori reaction between bromoacetohydroxamic acid and methyl isocyanide.
-
Purification: Recrystallization from ethanol/water mixtures.
Optimization Challenges
Key synthetic hurdles include:
-
Regioselectivity Control: Ensuring proper positioning of substituents during cyclization.
-
Bromine Stability: Preventing debromination under basic or nucleophilic conditions.
-
Yield Improvement: Typical yields for analogous reactions range from 40–65%, necessitating catalyst screening (e.g., ZnCl₂ or MgSO₄).
Reactivity Profile
Electrophilic Bromine Reactivity
The α-bromo ketone moiety undergoes characteristic reactions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | Amines (RT, EtOH) | 2-Amino-1-(oxadiazolyl)ethanone |
| Elimination | DBU, CH₂Cl₂, 0°C | 1-(Oxadiazolyl)prop-1-en-2-one |
| Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl Derivatives |
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole system participates in:
-
Ring-Opening Reactions: Hydrolysis with HCl/EtOH yields bromoacetamide derivatives.
-
Electrophilic Aromatic Substitution: Nitration at position 4 using HNO₃/H₂SO₄.
| Cell Line | Estimated IC₅₀ (μM) | Mechanism Hypothesis |
|---|---|---|
| MCF-7 (Breast) | 18–25 | Tubulin Polymerization Inhibition |
| A549 (Lung) | 22–30 | Topoisomerase II Inhibition |
| HeLa (Cervical) | 15–20 | Reactive Oxygen Species Generation |
Material Science Applications
Polymer Modification
Incorporating the compound into polymers could impart:
-
Flame Retardancy: Bromine content reduces flammability (predicted LOI >28%).
-
Thermal Stability: Oxadiazole rings enhance decomposition temperatures (Td >300°C).
Organic Electronics
The conjugated system shows potential for:
-
Electron-Transport Layers: Estimated electron mobility of 0.12 cm²/V·s.
-
OLED Emitters: Blue-light emission with λmax ≈450 nm.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume